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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440 Get Quote

Technical Support Center: JNJ-26070109
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and scientists utilizing JNJ-26070109 in their experiments.

Frequently Asked Questions (FAQs)
General Information

Q1: What is JNJ-26070109 and what is its primary mechanism of action?

JNJ-26070109 is a potent, selective, and orally bioavailable antagonist of the cholecystokinin 2

(CCK2) receptor.[1][2][3][4] It functions as a competitive antagonist, meaning it binds to the

CCK2 receptor and blocks the action of the endogenous ligand, gastrin, and its synthetic

analogue, pentagastrin.[2][4] The primary therapeutic target for this compound has been in the

context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid

secretion.[2][3]

Q2: Are there any known gender-specific effects of JNJ-26070109 in animal models?

Based on the currently available scientific literature, there is no specific information detailing

gender-specific effects of JNJ-26070109 in animal models. Preclinical studies have primarily

focused on its efficacy in inhibiting gastric acid secretion in rats, without reporting differential

effects between males and females.[2][3] However, it is crucial for researchers to consider sex
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as a biological variable in their own study designs, as sex-specific effects are observed with

other therapeutic agents in animal models.[5][6]

Experimental Design & Protocols

Q3: I am not observing the expected inhibition of gastric acid secretion. What are some

potential reasons?

Several factors could contribute to a lack of efficacy in your experiment:

Suboptimal Dose: Ensure you are using a dose that achieves a plasma concentration

sufficient to antagonize the CCK2 receptor. Chronic administration of 10 µmol·kg⁻¹ of JNJ-
26070109 has been shown to reduce pentagastrin-stimulated acid secretion by 45% in rats.

[2]

Incorrect Animal Model: The described efficacy of JNJ-26070109 is in a rat model with a

chronic gastric fistula to measure acid secretion.[2][3] Ensure your model is appropriate for

assessing gastric acid output.

Compound Stability and Formulation: JNJ-26070109 should be stored correctly to maintain

its activity.[1] Additionally, the formulation for oral administration is critical for achieving the

desired bioavailability.[1]

Timing of Measurement: The half-life of JNJ-26070109 in rats is approximately 1.8 hours.[4]

Measurements of acid secretion should be timed to coincide with peak plasma

concentrations of the compound.

Q4: Can you provide a general protocol for a pentagastrin-stimulated gastric acid secretion

study in rats?

The following is a summarized experimental approach based on published studies.[2][3]

Animal Model: Utilize rats with a surgically implanted chronic gastric fistula.

Dosing: Administer JNJ-26070109 or vehicle orally. For chronic studies, dosing may occur

over several weeks (e.g., 21 days).[2]
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Stimulation: Under conscious conditions, stimulate gastric acid secretion using a

subcutaneous infusion of pentagastrin.

Sample Collection: Collect gastric juice samples at regular intervals through the fistula.

Analysis: Measure the acid concentration in the collected samples by titration.

Data Interpretation

Q5: What kind of quantitative data is available for JNJ-26070109?

Key quantitative data for JNJ-26070109 from preclinical studies are summarized below.

Table 1: In Vitro Receptor Binding Affinity (pKi)

Species CCK2 Receptor pKi

Human 8.49 ± 0.13

Rat 7.99 ± 0.08

Dog 7.70 ± 0.14

Data from Morton et al., 2011.[4]

Table 2: In Vivo Oral Bioavailability and Half-Life

Species Oral Bioavailability (%F) Half-Life (t½)

Rat 73 ± 16 1.8 ± 0.3 h

Dog 92 ± 12 1.2 ± 0.1 h

Data from Morton et al., 2011.[4]

Table 3: In Vivo Efficacy (Oral EC₅₀) in Pentagastrin-Stimulated Acid Secretion
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Species Oral EC₅₀ (µM)

Rat 1.5

Dog 0.26

Data from Morton et al., 2011.[4]

Signaling Pathways and Experimental Workflow
Mechanism of Action of JNJ-26070109
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Caption: Mechanism of JNJ-26070109 in blocking gastrin-stimulated acid secretion.

Experimental Workflow for Assessing Gastric Acid Secretion
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Caption: Workflow for in vivo gastric acid secretion experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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